molecular formula C10H13ClFNO B12221911 [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine

Cat. No.: B12221911
M. Wt: 217.67 g/mol
InChI Key: OXKXHLNIJRBKIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine typically involves the reaction of 4-fluoro-3-nitrophenol with cyclopropylmethyl bromide in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy and fluorine substituents contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-fluoroaniline;hydrochloride

InChI

InChI=1S/C10H12FNO.ClH/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H

InChI Key

OXKXHLNIJRBKIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)F.Cl

Origin of Product

United States

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